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Compound of Interest

Compound Name: Spiro[2.3]hexan-5-one

Cat. No.: B1593669

Introduction: The Architectural Allure of Strained
Spirocycles

Spiro[2.3]hexan-5-one, identified by the CAS number 20061-22-7, is a fascinating spirocyclic
ketone that merges a cyclopropane and a cyclobutanone ring through a single, shared carbon
atom. This unique arrangement results in a highly strained, rigid, and three-dimensional
molecular architecture. Molecules with high sp3 character and structural novelty are
increasingly sought after in drug discovery programs to escape the "flatland” of traditional
aromatic scaffolds.[1][2] The inherent conformational rigidity of spirocyclic systems allows for
the precise spatial positioning of functional groups, a critical factor for optimizing interactions
with biological targets.[3]

This guide provides a comprehensive technical overview of Spiro[2.3]hexan-5-one, covering
its fundamental properties, spectroscopic signature, logical synthetic pathways, and
characteristic reactivity. It is designed to serve as a foundational resource for scientists aiming
to leverage this unique building block in the synthesis of novel chemical entities for
pharmaceutical and materials science applications.

Molecular Profile:
e Molecular Formula: CeHsO[4][5]

e Molecular Weight: 96.13 g/mol [4][5]
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o |[UPAC Name: Spiro[2.3]hexan-5-one

e InChl Key: MKWQOXREXMKNOA-UHFFFAQOY SA-N[6]

Section 1: Physicochemical and Spectroscopic
Characterization

Accurate characterization is the bedrock of chemical synthesis. The data presented here are
compiled from reliable chemical suppliers and public databases, providing the necessary
benchmarks for sample validation.

Physicochemical Properties

The physical properties of Spiro[2.3]hexan-5-one are summarized below. These are critical for
handling, storage, and designing reaction conditions.

Property Value Source(s)
CAS Number 20061-22-7 [4115117]
Physical Form Liquid [6]

Purity Typically 290-98% [8]

Storage Room Temperature / Ambient 6]

Storage

Molecular Weight 96.13 g/mol [5]
Molecular Formula CeHsO [5]

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While a
peer-reviewed, fully assigned spectrum for this specific compound is not readily available in the
literature, we can predict its characteristic features based on its structure and data from
analogous compounds.[9][10]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The highly
strained and asymmetric nature of Spiro[2.3]hexan-5-one would result in a complex but
informative spectrum.
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Predicted Chemical

Assignment &

Nucleus ] Multiplicity )
Shift (8, ppm) Rationale
Cyclopropane Protons
(4H): These protons
reside in a highly
shielded environment
due to the ring strain
and anisotropy of the
1H NMR ~08-15 Multiplet (m) C-C bonds, placing
them significantly
upfield. The
diastereotopic nature
of these protons
would lead to complex
splitting patterns.
Cyclobutanone
Protons (4H): Protons
on the four-membered
ring are adjacent to
the electron-
withdrawing carbonyl
) group, shifting them
~25-32 Multiplet (m) ) )
downfield relative to
the cyclopropane
protons. They would
likely appear as
complex multiplets
due to geminal and
vicinal coupling.
13C NMR ~10-25 CH:2 Cyclopropane

Carbons: Similar to
the protons, the
cyclopropane carbons
are highly shielded

and would appear in
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the far upfield region

of the spectrum.

~40-55 CH:z

Cyclobutanone
Carbons (C4, C6):
The carbons of the

cyclobutanone ring.

~60-75 C (quaternary)

Spiro Carbon: The
quaternary spirocyclic
carbon is a key
identifier. Its chemical
shift is influenced by
the strain of both

rings.

> 200

Carbonyl Carbon: The
ketone carbonyl
carbon would exhibit a
characteristic
downfield shift,
typically above 200
ppm, confirming the
presence of the

ketone functional

group.

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The defining feature in the IR

spectrum of Spiro[2.3]hexan-5-one would be the carbonyl stretch.

e C=0 Stretch: A strong, sharp absorption band is expected around 1780 cm~*. The high

frequency is characteristic of a carbonyl group within a strained four-membered ring

(cyclobutanone), which increases the s-character of the C-C bonds adjacent to the carbonyl

and stiffens the C=0 bond.

e C-H Stretch: Bands around 3000-3080 cm~1 (cyclopropyl C-H) and 2850-3000 cm~1

(cyclobutyl C-H) would also be present.
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1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern,
aiding in structural confirmation.[11]

e Molecular lon (M*e): A peak at m/z = 96.0575 corresponding to the molecular formula CsHsO

would be expected.

o Fragmentation: Key fragmentation pathways would likely involve the loss of carbon
monoxide (CO, 28 Da) or ethylene (Cz2H4, 28 Da) via cycloreversion, which are characteristic
fragmentation patterns for cyclobutanones. This would lead to significant fragments at m/z =
68.

Section 2: Synthesis and Mechanistic
Considerations

While numerous methods exist for synthesizing spirocyclic ketones, a specific, published
procedure for Spiro[2.3]hexan-5-one is not prominent in the literature.[12][13][14][15][16]
However, a logical and robust synthetic strategy can be designed based on well-established
organometallic and photochemical reactions. The most plausible approach involves a two-step
sequence starting from cyclobutanone.

Proposed Synthetic Workflow

The proposed synthesis leverages the inherent reactivity of a cyclobutanone enolate and a
subsequent cyclopropanation reaction. This approach offers a reliable and scalable pathway to
the target molecule.
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Step 1: Enolate Formation & Silylation
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Caption: Proposed three-stage synthesis of Spiro[2.3]hexan-5-one.
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Causality Behind Experimental Choices

o Step 1: Silyl Enol Ether Formation: Direct cyclopropanation of a ketone enolate is often
problematic. Converting cyclobutanone to its silyl enol ether serves two purposes: it protects
the enolizable ketone and provides a stable, isolable alkene substrate for the
cyclopropanation. Lithium diisopropylamide (LDA) is chosen as a strong, non-nucleophilic
base to ensure complete and regioselective deprotonation at low temperature, preventing
self-condensation. Trapping with trimethylsilyl chloride (TMSCI) is rapid and quantitative.

o Step 2: Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a classic and
reliable method for converting alkenes to cyclopropanes. It involves an organozinc carbenoid
(lodomethylzinc iodide) generated from diiodomethane and a zinc-copper couple. This
reagent is particularly effective for electron-rich alkenes like silyl enol ethers. The reaction is
stereospecific, though this is not a factor for this particular substrate.

o Step 3: Hydrolysis: The resulting silyloxy-cyclopropane intermediate is readily hydrolyzed
back to the ketone under mild acidic conditions. This step is typically clean and high-yielding,
regenerating the carbonyl and furnishing the final product.

Detailed Experimental Protocol (Self-Validating System)

This protocol is a robust, self-validating system. Each step yields an intermediate that can be
purified and characterized, ensuring the success of the preceding step before proceeding.

Protocol: Synthesis of Spiro[2.3]hexan-5-one
e Preparation of 1-(Trimethylsilyloxy)cyclobut-1-ene:

o To a flame-dried, three-neck flask under an argon atmosphere, add dry tetrahydrofuran
(THF, 200 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry
ice/acetone bath.

o Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to generate LDA.

o Add a solution of cyclobutanone (1.0 eq) in dry THF dropwise over 20 minutes. Stir the
resulting enolate solution for 1 hour at -78 °C.
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o Add trimethylsilyl chloride (1.2 eq) neat and quickly. Allow the reaction to warm to room
temperature and stir for 2 hours.

o Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract
the product with diethyl ether (3x).

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,
filter, and concentrate under reduced pressure.

o Purify the crude product by fractional distillation to yield the silyl enol ether as a clear
liquid. Validation: Confirm structure via *H NMR (presence of vinyl proton and TMS peak)
and GC-MS.

Cyclopropanation and Hydrolysis to Spiro[2.3]hexan-5-one:
o To a flame-dried flask under argon, add zinc-copper couple (2.5 eq) and dry toluene.

o Add diiodomethane (2.2 eq) in toluene dropwise. A gentle reflux may be observed,
indicating the formation of the carbenoid. Stir for 30 minutes.

o Add a solution of 1-(trimethylsilyloxy)cyclobut-1-ene (1.0 eq) in toluene. Heat the mixture
to reflux and maintain for 12-18 hours. Validation: Monitor reaction progress by TLC or
GC-MS, observing the disappearance of the starting material.

o Cool the reaction to room temperature and filter through a pad of Celite to remove excess
zinc.

o Transfer the filtrate to a separatory funnel and add 1M hydrochloric acid (HCI). Shake
vigorously for 30 minutes to effect hydrolysis.

o Separate the layers and extract the aqueous layer with diethyl ether (2x).

o Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine,
dry over anhydrous magnesium sulfate, and concentrate.

o Purify the final product by column chromatography (silica gel, hexane/ethyl acetate
gradient) to yield Spiro[2.3]hexan-5-one. Validation: Full characterization by *H NMR, 13C
NMR, IR, and HRMS to match the data in Section 1.2.
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Section 3: Reactivity and Synthetic Potential

The synthetic utility of Spiro[2.3]hexan-5-one stems from the combined reactivity of its

strained rings and its ketone functionality. Relief of ring strain is a powerful thermodynamic

driving force for many of its reactions.[17]
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Caption: Key reactivity pathways for Spiro[2.3]hexan-5-one.

Carbonyl Reactivity

Click to download full resolution via product page

The ketone group undergoes all standard carbonyl transformations, providing a handle for

further functionalization.

e Reduction: Reduction with agents like sodium borohydride (NaBHa4) will yield the

corresponding alcohol, Spiro[2.3]hexan-5-ol.

o Olefination: Wittig or Horner-Wadsworth-Emmons reactions provide access to exocyclic

alkenes, valuable for subsequent cycloadditions or polymerizations.

o Organometallic Addition: Grignard or organolithium reagents add to the carbonyl to form

tertiary alcohols, introducing new carbon substituents at the spirocyclic center.
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» Enolate Chemistry: The a-protons are acidic and can be removed with a strong base to form
an enolate, which can then be alkylated or used in aldol-type reactions.

Strain-Driven Reactivity

The high ring strain energy makes the scaffold susceptible to ring-opening or rearrangement
reactions, which can be synthetically useful for accessing different ring systems.

o Baeyer-Villiger Oxidation: Treatment with a peroxy acid (e.g., m-CPBA) would likely lead to a
ring-expanded lactone. The migratory aptitude of the adjacent carbons would dictate the
regioselectivity of the oxygen insertion.

e Acid-Catalyzed Rearrangements: In the presence of Lewis or Brgnsted acids, the molecule
can undergo rearrangements. Protonation of the carbonyl followed by cleavage of one of the
strained C-C bonds can lead to carbocationic intermediates that rearrange to more stable
cyclopentanone or cyclohexanone derivatives. This provides a pathway from the spiro[2.3]
system to fused or larger ring systems.[17]

Applications in Drug Discovery

Spiro[2.3]hexanes are considered valuable bioisosteres for more common rings like
cyclobutane and cyclopentane, but they occupy a different, more defined region of 3D chemical
space.[18] Incorporating this motif can lead to:

¢ Improved Physicochemical Properties: Increasing the sp? fraction often improves solubility
and metabolic stability while reducing off-target toxicity.[2]

¢ Novel Intellectual Property: The unique shape provides access to novel chemical matter,
strengthening patent positions.

o Enhanced Target Binding: The rigid scaffold can lock a molecule into a bioactive
conformation, increasing potency and selectivity.

Section 4: Safety and Handling

As a laboratory chemical, Spiro[2.3]hexan-5-one should be handled with appropriate care.

» Signal Word: Warning / Danger[6]
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e Hazard Statements:

H302: Harmful if swallowed.

o

[¢]

H315: Causes skin irritation.[6]

[¢]

H319: Causes serious eye irritation.[6]

[e]

H335: May cause respiratory irritation.[6]

o

H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6]
e Precautionary Statements:

o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendation: Handle in a well-ventilated fume hood. Wear standard personal
protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Keep away
from heat, sparks, and open flames.

Conclusion

Spiro[2.3]hexan-5-one is more than a chemical curiosity; it is a potent building block for the
modern synthetic chemist. Its unique combination of high strain, three-dimensionality, and
functional handles makes it an ideal starting point for exploring novel chemical space. The
synthetic pathways and reactivity patterns detailed in this guide provide a solid framework for
researchers to confidently incorporate this scaffold into their programs, paving the way for the
discovery of next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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